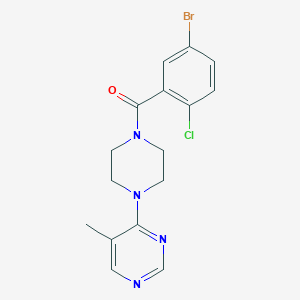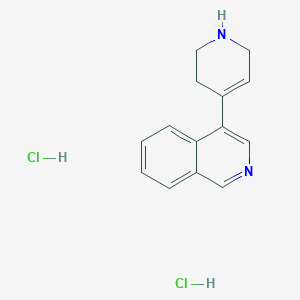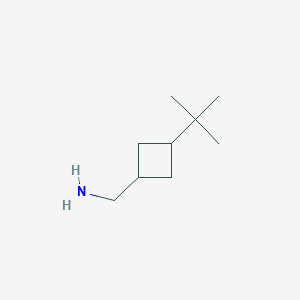
(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a phenyl ring which is substituted with bromo and chloro groups, a piperazine ring, and a pyrimidine ring. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of the atoms and the presence of the functional groups mentioned above. The bromo and chloro groups on the phenyl ring, the piperazine ring, and the pyrimidine ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The bromo and chloro groups on the phenyl ring could potentially undergo substitution reactions. The piperazine ring might be involved in reactions with acids or bases, and the pyrimidine ring might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and chloro groups could increase the compound’s density and boiling point compared to compounds with similar structures but without these halogens .Scientific Research Applications
Molecular Interaction Studies
Research has explored the molecular interactions of similar compounds with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor using AM1 molecular orbital method and conformational analysis have provided insights into the structural and energetic stability of these conformers, which are essential for understanding receptor-ligand interactions (Shim et al., 2002).
Antimicrobial Activity
Several studies have focused on the synthesis and evaluation of new pyridine derivatives and their antimicrobial activities. The creation of amide derivatives from 2-amino substituted benzothiazoles and acid chlorides, followed by in vitro screening against bacteria and fungi, highlights the potential of these compounds in antimicrobial research (Patel et al., 2011).
Structural and Theoretical Studies
The synthesis and characterization of compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been significant for advancing structural and theoretical studies. These investigations include X-ray diffraction, Hirshfeld surface analysis, density functional theory (DFT) calculations, and thermal properties, which contribute to a deeper understanding of the molecular structures and their properties (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
Research into the synthesis of cyclopropyl and piperazine derivatives has opened new avenues in anticancer and antituberculosis studies. Selected compounds have shown promising in vitro activity against cancer cell lines and Mycobacterium tuberculosis, illustrating the potential of these molecules in therapeutic applications (Mallikarjuna et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c1-11-9-19-10-20-15(11)21-4-6-22(7-5-21)16(23)13-8-12(17)2-3-14(13)18/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZOVAEBFDQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine](/img/structure/B2560128.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2560132.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2560133.png)
![2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2560135.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2560136.png)
![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B2560137.png)
![5-[4-(4-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2560141.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2560142.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2560144.png)